N-Methyl-1-(4-methylisoxazol-3-yl)methanamine
Description
Methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-methyl-1-(4-methyl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C6H10N2O/c1-5-4-9-8-6(5)3-7-2/h4,7H,3H2,1-2H3 |
InChI Key |
RQGIIBQIXRFLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CON=C1CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine typically involves the reaction of 4-methyl-1,2-oxazole with methylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxazole, followed by the addition of methylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecule. This compound may also act as a ligand, binding to metal ions and affecting their reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2-oxazole: A precursor in the synthesis of methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine.
Methylamine: Another precursor used in the synthesis.
Oxazole derivatives: Compounds with similar structures but different substituents on the oxazole ring.
Uniqueness
Methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and industrial processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
